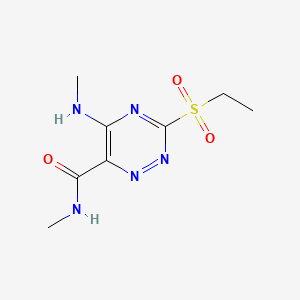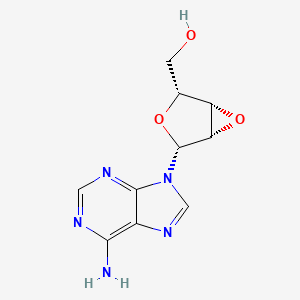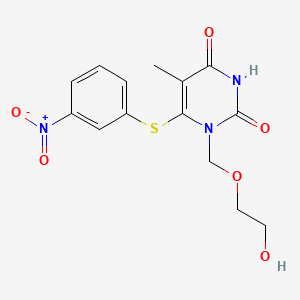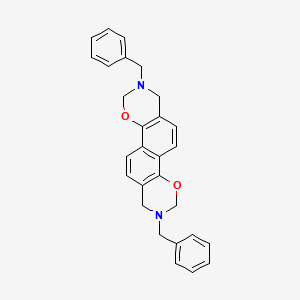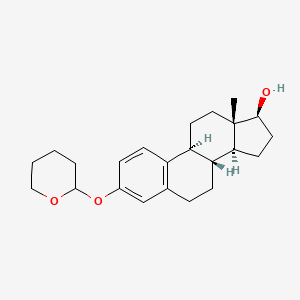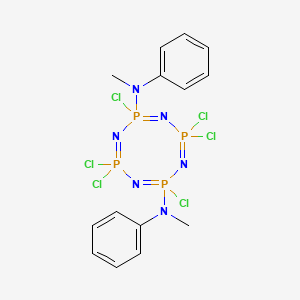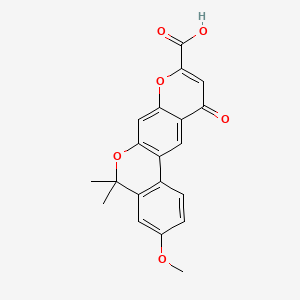
5H,11H-(2)Benzopyrano(4,3-g)(1)benzopyran-9-carboxylic acid, 3-methoxy-5,5-dimethyl-11-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3IH2SL8P9N typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzopyran derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of 3IH2SL8P9N may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3IH2SL8P9N: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The benzopyrano structure allows for substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3IH2SL8P9N: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3IH2SL8P9N involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 3IH2SL8P9N include other benzopyrano derivatives with similar structural features. Examples include:
- 5H,11H-(2)benzopyrano(4,3-g)(1)benzopyran-9-carboxylic acid, 3-methoxy-5,5-dimethyl-11-oxo-
- Other benzopyrano derivatives with varying substituents
Uniqueness
The uniqueness of 3IH2SL8P9N lies in its specific molecular structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
52156-75-9 |
|---|---|
Molecular Formula |
C20H16O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-methoxy-5,5-dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid |
InChI |
InChI=1S/C20H16O6/c1-20(2)14-6-10(24-3)4-5-11(14)12-7-13-15(21)8-18(19(22)23)25-16(13)9-17(12)26-20/h4-9H,1-3H3,(H,22,23) |
InChI Key |
PUYCRPFWEHHBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)C3=C(O1)C=C4C(=C3)C(=O)C=C(O4)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


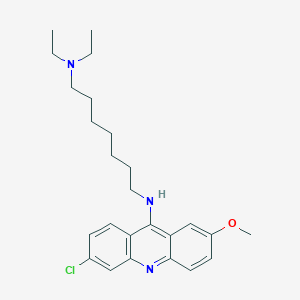
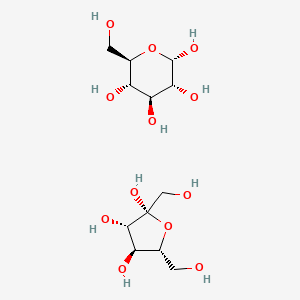

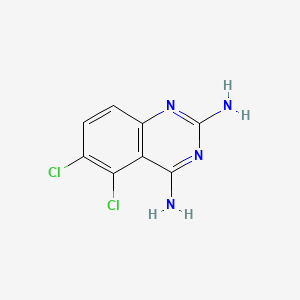
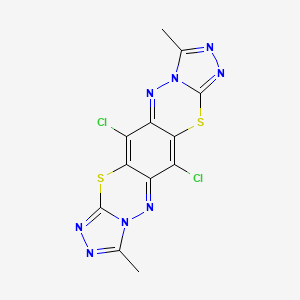
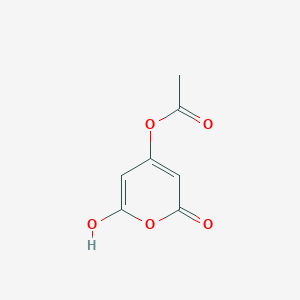
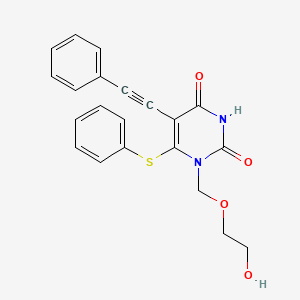
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
